molecular formula C16H26N2O2 B2699483 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide CAS No. 300821-54-9

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide

Cat. No.: B2699483
CAS No.: 300821-54-9
M. Wt: 278.396
InChI Key: YSBVKXXYINFPMC-UHFFFAOYSA-N
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Description

Historical Development of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazides traces back to early 20th-century methodologies for preparing phenoxyacetic acid derivatives. A foundational approach involves nucleophilic substitution between phenol and chloroacetic acid under alkaline conditions, yielding phenoxyacetic acid intermediates. Subsequent esterification and hydrazinolysis steps convert these acids into hydrazide derivatives. For example, Shaukath et al. demonstrated the utility of microwave irradiation in accelerating the coupling of phenoxyacetic acids with ethanolamine to form oxazoline derivatives, highlighting advancements in synthetic efficiency.

The development of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide builds upon these classical methods. Its synthesis typically proceeds via a three-step sequence:

  • Alkylation of phenol : 4-(1,1,3,3-Tetramethylbutyl)phenol is prepared by alkylating phenol with 1,1,3,3-tetramethylbutyl bromide under Friedel-Crafts conditions.
  • Ester formation : The phenol derivative reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate to form ethyl 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetate.
  • Hydrazide synthesis : Hydrazine hydrate undergoes nucleophilic substitution with the ester intermediate, yielding the target hydrazide.

This pathway mirrors methods reported for structurally analogous compounds, such as 2-(4-tert-butylphenoxy)acetohydrazide, which has been employed in copper(II) complexation studies.

Significance of this compound in Research

The 1,1,3,3-tetramethylbutyl (t-octyl) substituent confers unique advantages to this hydrazide derivative:

  • Steric effects : The bulky alkyl group enhances lipophilicity, improving membrane permeability in biological systems. This property is critical for drug candidates targeting intracellular enzymes like β-glucuronidase, where substituent bulk correlates with inhibitory potency.
  • Coordination chemistry : The t-octyl group’s electron-donating nature stabilizes metal complexes. For instance, 2-(4-tert-butylphenoxy)acetohydrazide forms stable Cu(II) complexes with distorted square-planar geometries, suggesting potential catalytic or antimicrobial applications.
  • Crystallographic utility : The asymmetric t-octyl moiety disrupts crystal symmetry, facilitating the growth of single crystals suitable for X-ray diffraction studies. This feature aids in elucidating supramolecular interactions in hydrazide-based frameworks.

Recent investigations have leveraged these attributes to explore the compound’s role as:

  • A precursor for Schiff base ligands in enantioselective catalysis.
  • A scaffold for designing β-glucuronidase inhibitors, building on structure-activity relationships observed in substituted phenoxyacetohydrazides.

Current Research Landscape and Knowledge Gaps

Contemporary studies on this compound focus on three primary domains:

Enzymatic Inhibition Mechanisms

Schiff bases derived from this hydrazide exhibit competitive inhibition against β-glucuronidase, with IC~50~ values comparable to derivatives bearing electron-withdrawing substituents (e.g., 14.7 µM for a chloro-substituted analog). Quantum mechanical calculations suggest the t-octyl group’s hydrophobic interactions with enzyme active sites enhance binding affinity, though experimental validation remains pending.

Metal-Organic Frameworks (MOFs)

The hydrazide’s bifunctional coordination sites (amide NH and phenoxy O) enable the construction of MOFs with tunable porosity. Preliminary work with Cu(II) ions demonstrates tetrahedral coordination geometries, though applications in gas storage or heterogeneous catalysis are underexplored.

Properties

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(2,3)11-16(4,5)12-6-8-13(9-7-12)20-10-14(19)18-17/h6-9H,10-11,17H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBVKXXYINFPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with chloroacetic acid to form 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .

Scientific Research Applications

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide is used extensively in proteomics research. It is employed in the study of protein interactions, modifications, and functions. Additionally, it has applications in the development of new pharmaceuticals and in the investigation of biological pathways .

Mechanism of Action

The mechanism of action of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide involves its interaction with specific proteins and enzymes. It can inhibit or activate these molecular targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

  • Substituent on Phenoxy Group: Target Compound: Features a 1,1,3,3-tetramethylbutyl group (bulky alkyl chain), enhancing lipophilicity and steric hindrance. Analog 2 (): N′-(2,4-Disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide incorporates a piperazine ring and nitro group, improving solubility and electron-withdrawing effects . Analog 3 (): Derivatives with oxadiazole-thione moieties exhibit heterocyclic rigidity, influencing binding to biological targets .

Functional Group Modifications

  • Hydrazide Linkage: The target compound’s hydrazide group (-CONHNH₂) is common among analogs but differs in conjugation. For example, Analog 4 () replaces the phenoxy group with a thio-linked quinazolinone, altering redox properties and metabolic stability . Analog 5 (): Contains a trifluoromethylpyrazole substituent, introducing strong electron-withdrawing and hydrophobic effects .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Boiling Point (°C) 402.6 Not reported Not reported
Flash Point (°C) 197.3 Not reported Not reported
Density (g/cm³) 1.04 Not reported Not reported
Water Solubility No data Enhanced by carbamimidoyl Improved via piperazine
LogP (Predicted) High (alkyl chain) Moderate Moderate (nitro group)

Toxicity and Environmental Impact

Parameter Target Compound Analog 1 () Analog 2 ()
Acute Toxicity (Oral) H302 (harmful) Not reported Not reported
Eye Damage H318 Not reported Not reported
Aquatic Toxicity H412 (Chronic 3) Not reported Not reported
Bioaccumulation No data Likely low Potential (nitro)

Regulatory Status

  • Target Compound : Listed in TSCA (USA) but excluded from EINECS (EU) and China’s hazardous chemical catalog .
  • Analog 2 () : Regulatory status unmentioned; nitro groups often trigger stricter controls.
  • Analog 5 () : Trifluoromethyl groups may require specialized disposal due to environmental persistence .

Biological Activity

Overview

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide is an organic compound with the molecular formula C16H26N2O2 and a molecular weight of 278.39 g/mol. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential applications in proteomics and pharmaceutical development.

The synthesis of this compound typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with chloroacetic acid to form an intermediate compound, which is then reacted with hydrazine hydrate to yield the final product. The compound exhibits notable chemical reactivity, including oxidation and nucleophilic substitution reactions, which are integral to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. It can modulate biochemical pathways by inhibiting or activating molecular targets. This modulation may affect cellular processes such as apoptosis, cell proliferation, and signal transduction.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties that may protect cells from oxidative stress. In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound.
  • Anticancer Potential : A study investigating the effects of this compound on cancer cell lines revealed that it could induce apoptosis in various cancer types. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
  • Protein Interaction Studies : In proteomics research, this compound has been used to study protein interactions and modifications. Its ability to selectively bind to certain proteins allows for the elucidation of complex biological pathways.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

Compound NameStructure SimilarityUnique Properties
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanolSimilar backbone but different functional groupEnhanced hydrophobicity leading to better membrane penetration
4-(1,1,3,3-Tetramethylbutyl)phenolPrecursor in synthesisLacks the hydrazide moiety essential for biological activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with alkylation of phenol derivatives followed by hydrazide coupling. Critical parameters include:

  • Temperature : Maintain 60–80°C during ester-to-hydrazide conversion to prevent side reactions .
  • Solvent choice : Use ethanol or methanol for hydrazinolysis to ensure solubility and reaction efficiency .
  • Purification : Recrystallization (e.g., methanol) improves purity, with yields averaging ~69% .
    • Analytical validation : Monitor intermediates via TLC and confirm final structure using 1H^1H-NMR (e.g., hydrazide NH2_2 peaks at δ 4.2–4.5 ppm) and HRMS .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Core techniques :

  • NMR spectroscopy : Resolves aromatic protons (δ 6.8–7.4 ppm) and confirms hydrazide functionality .
  • X-ray crystallography : Reveals intermolecular hydrogen bonding (N–H⋯O/N distances: 1.8–2.1 Å) critical for crystal packing .
  • Mass spectrometry : HRMS (e.g., [M+H]+^+ at m/z 348.18) validates molecular weight .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. How is the biological activity of this compound initially assessed in pharmacological studies?

  • Screening protocols :

  • Antimicrobial assays : Use microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Solubility : Measure in PBS (pH 7.4) to assess bioavailability (e.g., ~1.6 µg/mL) .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis and reactivity prediction of this compound?

  • Strategies :

  • Reaction path search : Quantum mechanical calculations (DFT) predict intermediates and transition states .
  • Solvent effects : COSMO-RS models optimize solvent selection for hydrazide formation .
  • Docking studies : Predict binding affinity to target enzymes (e.g., DHFR for antimicrobial activity) .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Meta-analysis : Compare MIC/IC50_{50} values under standardized conditions (e.g., pH, cell lines) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributing factors .
  • Reproducibility checks : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What methodologies guide structural modifications to improve physicochemical properties?

  • Design principles :

  • Hydrophilicity : Introduce polar groups (e.g., hydroxyl) via Friedel-Crafts alkylation to enhance solubility .
  • Stability : Replace labile hydrazide linkages with triazole rings via click chemistry .
  • Crystallinity : Adjust alkyl chain length (e.g., tetramethylbutyl vs. benzyl) to optimize crystal packing .

Q. How are reaction mechanisms and kinetics studied for scale-up processes?

  • Techniques :

  • Kinetic profiling : Use in-situ IR spectroscopy to track ester-to-hydrazide conversion rates .
  • Scale-up challenges : Address exothermicity via controlled batch reactors (ΔT < 5°C) .
  • Catalyst screening : Test Pd/C or enzymes (e.g., lipases) for greener synthesis .

Q. What advanced separation technologies are employed for isolating isomers or byproducts?

  • Solutions :

  • Chiral chromatography : Use Chiralpak® OD columns (20% MeOH/CO2_2) to resolve enantiomers .
  • Membrane filtration : Ultrafiltration (10 kDa cutoff) removes polymeric impurities .
  • Prep-HPLC : Gradient elution (acetonitrile/water) isolates >99% pure fractions .

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